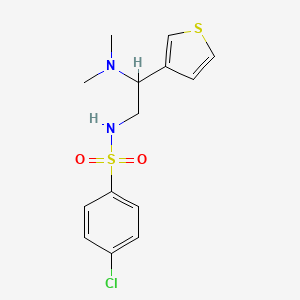

N-(2-(2-(4-氯苯基)噻唑-4-基)乙基)-4-乙基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Azoramide is a small molecule that has been shown to improve ER protein-folding ability . It is used for research and development purposes .

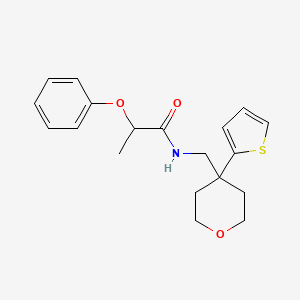

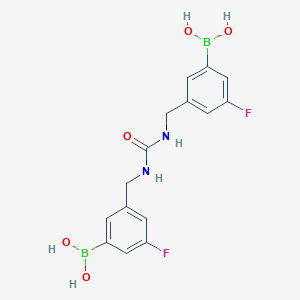

Molecular Structure Analysis

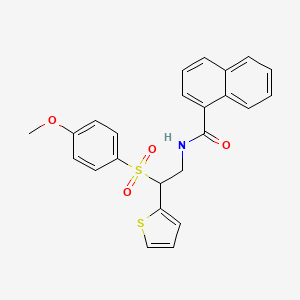

The molecular formula of Azoramide is C15H17ClN2OS, and it has a molecular weight of 308.83 .Physical And Chemical Properties Analysis

Azoramide has a melting point of 90-93°C and a density of 1.215 . It is soluble in DMSO (up to at least 25 mg/ml) or in ethanol (up to at least 25 mg/ml) . It is stable for 1 year from the date of purchase as supplied. Solutions in DMSO or ethanol may be stored at -20°C for up to 3 months .科学研究应用

Sure! Here is a comprehensive analysis of the scientific research applications of N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4-ethylbenzenesulfonamide, also known as N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-4-ethylbenzene-1-sulfonamide. Each section focuses on a unique application of this compound.

Antimicrobial Activity

N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4-ethylbenzenesulfonamide: has shown significant potential as an antimicrobial agent. The thiazole ring in its structure is known for its ability to inhibit the growth of various bacteria and fungi. Studies have demonstrated that derivatives of thiazole can effectively target bacterial cell walls and fungal membranes, making them potent candidates for developing new antibiotics and antifungal medications .

Antitumor and Cytotoxic Properties

This compound has been investigated for its antitumor and cytotoxic properties. The presence of the thiazole ring, combined with the chlorophenyl group, enhances its ability to interfere with cancer cell proliferation. Research has shown that such compounds can induce apoptosis in cancer cells, making them valuable in the development of chemotherapeutic agents .

Anti-inflammatory Effects

The anti-inflammatory potential of N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4-ethylbenzenesulfonamide has been explored in various studies. The compound’s ability to inhibit key enzymes involved in the inflammatory process, such as cyclooxygenase (COX), suggests its use in treating inflammatory diseases like arthritis and other chronic inflammatory conditions .

Antihypertensive Effects

Lastly, the compound has been investigated for its antihypertensive effects. Its ability to relax blood vessels and reduce blood pressure has been demonstrated in animal models. This suggests its potential use in developing medications for managing hypertension and related cardiovascular conditions.

Thiazoles: having diverse biological activities 2,4-Disubstituted thiazoles as multitargated bioactive molecules Molecules | Free Full-Text | Thiazole: A Versatile Standalone : Thiazoles: having diverse biological activities : 2,4-Disubstituted thiazoles as multitargated bioactive molecules : Molecules | Free Full-Text | Thiazole: A Versatile Standalone : Thiazoles: having diverse biological activities : 2,4-Disubstituted thiazoles as multitargated bioactive molecules

作用机制

Azoramide works by dose-dependently (1-25 μM) activating reporter genes whose expression is driven by the cellular unfolded protein response (UPR) response element and the ER stress response element . It can also stimulate the expression of multiple chaperone proteins to enhance ER chaperone capacity and induce phosphorylation of eukaryotic translation initiation factor 2α subunit (eIF2α) to reduce protein synthesis .

安全和危害

属性

IUPAC Name |

N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-4-ethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O2S2/c1-2-14-3-9-18(10-4-14)26(23,24)21-12-11-17-13-25-19(22-17)15-5-7-16(20)8-6-15/h3-10,13,21H,2,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZRDXGVJPFQDQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4-ethylbenzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

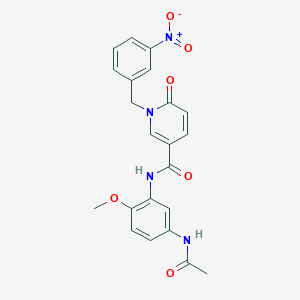

![3,5-dimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2696637.png)

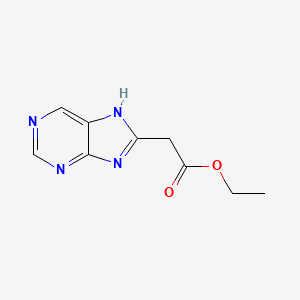

![1-(3,4-dimethylphenyl)-4-isopropyl-6-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2696649.png)